Zanamivir Azide Methyl Ester

Vue d'ensemble

Description

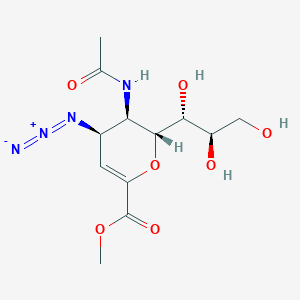

Zanamivir Azide Methyl Ester: is a chemical compound with the molecular formula C12H18N4O7 and a molecular weight of 330.29 g/mol . It is an intermediate used in the preparation of Zanamivir derivatives, which act as neuraminidase inhibitors . Neuraminidase inhibitors are crucial in the treatment and prevention of influenza A and B viruses.

Applications De Recherche Scientifique

Chemistry: Zanamivir Azide Methyl Ester is used as a key intermediate in the synthesis of Zanamivir and its analogs . It allows researchers to explore new synthetic routes and develop novel neuraminidase inhibitors.

Biology and Medicine: In biology and medicine, this compound is crucial for developing antiviral drugs that target influenza viruses . Its derivatives have shown significant inhibitory activity against neuraminidase, making them effective in treating and preventing influenza .

Industry: In the pharmaceutical industry, this compound is used to produce Zanamivir-based drugs. These drugs are essential in managing influenza outbreaks and reducing the severity of symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Zanamivir Azide Methyl Ester involves several steps. One common method includes the reduction of methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate . This process involves the use of reducing agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a purity of at least 95% .

Analyse Des Réactions Chimiques

Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Triphenylphosphine is commonly used as a reducing agent.

Substitution: Various nucleophiles can be used to replace the azide group under suitable conditions.

Major Products: The major products formed from these reactions include derivatives of Zanamivir, which are potent neuraminidase inhibitors .

Mécanisme D'action

Zanamivir Azide Methyl Ester exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . By binding to the active site of neuraminidase, it prevents the virus from escaping the host cell and infecting other cells . This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .

Comparaison Avec Des Composés Similaires

Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A neuraminidase inhibitor with a similar mechanism of action.

Peramivir: A neuraminidase inhibitor used for treating influenza.

Uniqueness: Zanamivir Azide Methyl Ester is unique due to its specific structure, which allows for the synthesis of highly potent neuraminidase inhibitors . Its derivatives have shown higher inhibitory activity compared to some other neuraminidase inhibitors .

Activité Biologique

Zanamivir Azide Methyl Ester (ZAME) is an azide derivative of the antiviral drug zanamivir, primarily known for its role as a neuraminidase inhibitor in the treatment of influenza. This article explores the biological activity of ZAME, focusing on its mechanisms of action, synthesis, and potential applications in virology and medicinal chemistry.

This compound has the following chemical characteristics:

The compound features an azide functional group, which may enhance its reactivity and potential for biological interactions compared to its parent compound, zanamivir.

ZAME acts primarily as a neuraminidase inhibitor. Neuraminidase is an enzyme that facilitates the release of viral particles from infected cells, which is crucial for viral replication. By inhibiting this enzyme, ZAME can prevent the spread of influenza viruses within the host.

Comparison with Other Neuraminidase Inhibitors

The following table compares ZAME with other well-known neuraminidase inhibitors:

| Compound Name | IC50 (nM) | Administration Route | Key Features |

|---|---|---|---|

| Zanamivir | 0.95 | Inhalation | First-generation NA inhibitor |

| Oseltamivir | 0.45 | Oral | Prodrug; widely used |

| Peramivir | 0.34 | Intravenous | Effective against resistant strains |

| This compound | TBD | TBD | Potentially enhanced bioactivity due to azide |

Note : The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, with lower values indicating higher potency.

Synthesis and Derivative Studies

The synthesis of ZAME involves several key steps that modify the zanamivir structure to introduce the azide group. These modifications are essential for enhancing solubility and bioactivity. The synthetic route typically includes:

- Introduction of the Azide Group : This is achieved through a reaction involving sodium azide.

- Esterification : The methyl ester group is introduced to improve pharmacokinetic properties.

- Purification : The final product is purified to remove any impurities that could affect biological activity .

In Vitro Studies

Research has demonstrated that derivatives of zanamivir, including ZAME, maintain potent antiviral activity against various influenza strains. For instance, studies have shown that ZAME effectively inhibits neuraminidase activity in both influenza A and B viruses .

In Vivo Efficacy

In animal models, compounds structurally related to ZAME have been tested for their prophylactic and therapeutic efficacy against influenza infections. For example:

- A study by Smith et al. indicated that a similar compound demonstrated a survival rate of 100% in mice when administered intranasally prior to infection .

- Another study highlighted that modifications at different positions on the zanamivir scaffold significantly impacted antiviral potency, suggesting that ZAME could be optimized further .

Potential Applications

The unique structure of ZAME opens avenues for various applications in drug development:

- Carbohydrate Mimicry : Due to its sugar-like backbone, ZAME may serve as a carbohydrate mimic in studies related to carbohydrate-protein interactions.

- Glycosidase Inhibition : The azide group may interact with glycosidases, presenting opportunities for research into glycosidase functions and potential therapeutic applications.

- Building Block in Organic Synthesis : Its complex structure allows for further chemical modifications that could lead to new compounds with desired biological activities .

Propriétés

IUPAC Name |

methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLUEZXBKJUPII-JBSYKWBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858575 | |

| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152178-79-5 | |

| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.